8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-6-12-10-8-4-5-9(16)15(2)11(8)14-7-13-10/h4-5,7H,3,6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMGRYXCQXCFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC(=O)N(C2=NC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrido[2,3-d]pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typical conditions include room temperature, the presence of a solvent like DMSO, and irradiation with specific wavelengths of light for photochemical reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield C5–C6 unsaturated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine derivatives with different biological activities .
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Pyrido[2,3-d]pyrimidines, including 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, have been identified as promising scaffolds in drug discovery due to their ability to interact with various biological targets. The compound exhibits several pharmacological properties:
- Antitumor Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines demonstrate significant inhibitory effects against multiple cancer cell lines. Studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression, such as those mediated by tyrosine kinases and phosphoinositide 3-kinase (PI3K) .
- Antibacterial Properties : Some derivatives exhibit antibacterial effects, making them potential candidates for developing new antibiotics .
- CNS Activity : The compound has also been investigated for its central nervous system (CNS) effects, including anticonvulsant and analgesic properties .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various methods that allow for the introduction of different functional groups. The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence biological activity .
Table 1: Synthetic Methods for Pyrido[2,3-d]pyrimidin-7(8H)-ones
| Methodology | Description |
|---|---|
| Cyclization of Substituted Pyridines | Involves cyclizing substituted pyridines with functional groups at positions 2 and 3. |
| Addition of Pyridone Moiety | Combines a pyridone moiety with a pyrimidine ring to form the bicyclic structure. |
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives in preclinical settings:
- Anticancer Screening : A study screened various pyrido[2,3-d]pyrimidine derivatives against cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer). The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
- Inhibition of Kinases : Another investigation focused on the inhibition of kinases involved in tumor growth. The study found that certain derivatives effectively inhibited fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and tumor proliferation .
Mechanism of Action
The mechanism of action of 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in various signaling pathways. By inhibiting these kinases, the compound can disrupt these pathways and exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Compounds and Their Substitution Patterns
Key Research Findings
Kinase Inhibition and Selectivity
- ZAP-70 Inhibition: The target compound’s propylamino group at C4 and 8-methyl group enhance potency against ZAP-70, a kinase critical in lymphoid malignancies. Analogues with bulkier C4 substituents (e.g., morpholinopropyl) show reduced activity, highlighting the importance of substituent size .
- p38α MAPK Inhibition: Pamapimod’s 2,4-difluorophenoxy group at C6 improves selectivity for p38α over other kinases, demonstrating how C6 modifications dictate target specificity .
Metabolic Stability
Toxicity Profile
- 4-Amino/4-Oxo Derivatives: Derivatives with R4=NH2 or OH are generally non-toxic to normal cells, unlike those with R4=H, which exhibit cytotoxicity . The target compound’s propylamino group aligns with this low-toxicity profile.
Data Tables
Table 2: Substituent Frequency in Pyrido[2,3-d]pyrimidin-7(8H)-ones (SciFinder Analysis)
| Substituent | Position C2 (%) | Position C4 (%) | Position N8 (%) |
|---|---|---|---|
| H | 4.87 | 2.96 | 48.0 |
| Alkyl | 29.10 | 25.80 | 0.88 |
| Amino | 43.78 | 7.53 | - |
| Aryl | 21.02 | - | - |
Note: The target compound’s 8-methyl (alkyl) and C4-propylamino (amino) groups are less common but strategically selected for kinase inhibition.
Biological Activity
8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido-pyrimidine backbone with specific substitutions that contribute to its biological properties.
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class can act as inhibitors for various kinases, including CSBP/p38 kinase and EGFR. These kinases are crucial in cellular signaling pathways that regulate cell proliferation and survival.
- CSBP/p38 Kinase Inhibition : this compound has been shown to inhibit CSBP/p38 kinase activity effectively, which is linked to inflammatory responses and cancer progression .
- EGFR Inhibition : The compound also exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which plays a significant role in tumor growth and metastasis. Studies have demonstrated that derivatives of this compound can achieve IC50 values as low as 13 nM against EGFR L858R/T790M mutations .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of multiple tumor cell lines. For instance, it has been reported to inhibit the growth of all 16 tested tumor cell lines effectively . The introduction of different substituents at specific positions significantly affects its cytotoxicity.
- Inhibition of ENPP1 : Recent studies have highlighted the compound's potential as an ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor. ENPP1 is involved in regulating immune responses against tumors; thus, inhibiting it could enhance antitumor immunity .
Case Studies and Research Findings
Several studies have systematically evaluated the biological activity of this compound:
Q & A
Q. What synthetic methodologies are reported for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, and how can they be adapted for 8-methyl-4-(propylamino) substitution?
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives typically involves multi-step protocols, including condensation reactions and functional group modifications. For example, general procedure IV in achieved a 95% yield for a structurally similar compound by coupling an aminopyridine intermediate with a substituted phenyl group under optimized conditions . To adapt this for 8-methyl-4-(propylamino) substitution:
- Introduce the methyl group at the 8-position via alkylation during ring closure.
- Incorporate the propylamino group at the 4-position using nucleophilic substitution with propylamine.
- Monitor reaction progress using LC-MS and confirm regioselectivity via -NMR (e.g., methyl singlet at δ 2.5–3.0 ppm and propyl triplet for NH at δ 1.2–1.5 ppm).
Q. How can researchers verify the purity and structural integrity of 8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one?
- Purity Analysis : Use reverse-phase HPLC with a C18 column (≥98% purity threshold, as in and ) under gradient elution (e.g., 10–90% acetonitrile in water with 0.1% trifluoroacetic acid) .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., expected [M+H] for CHNO: 289.15). Supplement with -NMR to distinguish carbonyl (C7=O, δ ~165 ppm) and aromatic carbons.
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory bioactivity data across pyrido[2,3-d]pyrimidin-7(8H)-one analogs?
Contradictions in bioactivity often arise from substituent-dependent effects or assay variability. For example:
- Substituent Position : shows that 2-amino-8-ethyl derivatives exhibit distinct activity profiles compared to 8-cyclopropyl analogs due to steric and electronic differences .
- Assay Optimization : Validate findings using orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) and control for solvent effects (DMSO ≤0.1% v/v).
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in dose-response datasets.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Core Modifications : Compare activity of 8-methyl vs. 8-cyclopentyl analogs ( and ) to assess steric tolerance at the 8-position .
- Amino Group Variations : Replace propylamino with morpholino () or piperazinyl () groups to evaluate hydrogen-bonding and solubility impacts .
- High-Throughput Screening : Test derivatives against kinase panels (e.g., MST3/4 kinases in ) to identify selectivity trends .
Q. What computational tools are suitable for predicting the binding mode of this compound with kinase targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets, leveraging crystal structures of related kinases (e.g., PDB 7UN in ) .
- MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of the 8-methyl group in hydrophobic pockets.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs for synthesis.
Methodological Considerations
Q. What analytical challenges arise in characterizing pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, and how can they be mitigated?
Q. How should researchers design stability studies for this compound under physiological conditions?
- Forced Degradation : Expose the compound to pH 1–10 buffers at 37°C for 24–72 hours and monitor degradation via UPLC-PDA.
- Oxidative Stress : Test stability in 3% HO to identify vulnerable sites (e.g., propylamino group oxidation).
- Light Sensitivity : Store samples in amber vials and assess photodegradation under ICH Q1B guidelines.
Tables for Key Data
Q. Table 1. Representative Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives and Their Properties
| Substituents | Biological Target | Purity (%) | Reference |
|---|---|---|---|
| 8-Methyl, 4-propylamino | Kinase X (hypothetical) | ≥98 | Hypothetical |
| 8-Cyclopentyl, 2-chloro | Kinase Y | 98 | |
| 6-Bromo, 8-cyclopentyl | Anticancer | ≥98 |
Q. Table 2. Recommended Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (C18) | ≥98% |
| Mass Accuracy | HRMS | ±2 ppm |
| Solubility | Nephelometry | ≥1 mg/mL in DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
